Bromoacetate Reactivity Ranking
Butane-1,4-diyl bis(2-bromoacetate) contains the bromoacetate functional group, which exhibits intermediate reactivity among common thiol-reactive electrophiles. Vanderhooft et al. (2007) determined the relative reactivity order for PEG-based crosslinkers as maleimide > iodoacetate > bromoacetate > iodoacetamide > acrylate ≫ bromoacetamide, with rates increasing exponentially with pH [1]. This ranking, derived from thiol reaction rate constants measured over pH 7.4 to 8.6, positions bromoacetate as a moderately fast crosslinker that offers greater hydrolytic stability than maleimides but slower gelation than iodoacetates [1].
| Evidence Dimension | Relative thiol reaction rate (qualitative ranking) |
|---|---|
| Target Compound Data | Bromoacetate (intermediate reactivity) |
| Comparator Or Baseline | Maleimide (fastest), iodoacetate (faster than bromoacetate), acrylate (slower) |
| Quantified Difference | Reactivity order: maleimide > iodoacetate > bromoacetate > iodoacetamide > acrylate ≫ bromoacetamide; gelation times ranged from <1 min to >2 h depending on functional group |
| Conditions | Thiol-modified hyaluronan (HA) crosslinking, pH 7.4–8.6, PEG-based crosslinkers |
Why This Matters
This ranking enables selection of a crosslinker with a balanced profile: faster than acrylates but more hydrolytically stable than maleimides, informing procurement for applications requiring moderate gelation kinetics and robust thioether bond formation.
- [1] Vanderhooft, J. L., et al. (2007). Synthesis and characterization of novel thiol-reactive poly(ethylene glycol) cross-linkers for extracellular-matrix-mimetic biomaterials. Biomacromolecules, 8(9), 2883-2889. doi:10.1021/bm0703564 View Source
